1-(3-Phenylpropanoyl)1H-benzotriazole
Description
1-(3-Phenylpropanoyl)-1H-benzotriazole is a benzotriazole derivative characterized by a 3-phenylpropanoyl group attached to the nitrogen atom of the benzotriazole ring. Benzotriazole derivatives are widely recognized for their diverse applications, including use as corrosion inhibitors, intermediates in organic synthesis, and bioactive agents. The title compound has been synthesized to explore enhanced pharmacological activities, such as antifungal and antitumor properties, building on the known bioactivity of benzotriazole derivatives . Its structure combines the aromatic benzotriazole core with a propanoyl chain linked to a phenyl group, which may influence its solubility, stability, and biological interactions.
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H13N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-9H,10-11H2 |
InChI Key |
WYFQAMPVKUBBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key physicochemical properties and structural attributes of 1-(3-Phenylpropanoyl)-1H-benzotriazole with similar compounds:
Key Observations:
- Lipophilicity: The benzyl derivative (logP = 2.48) is more lipophilic than the hydroxy derivative (logP = 0.187), suggesting that substituents significantly alter hydrophobicity.
- Molecular Weight : The title compound (263.30 g/mol) is larger than simpler derivatives like 1-hydroxybenzotriazole (135.12 g/mol), which may influence its pharmacokinetic properties .
Pharmacological Activity
In contrast, derivatives like 1-(phenylmethyl)-1H-benzotriazole are primarily used as intermediates or corrosion inhibitors , while sulfonyl derivatives (e.g., PSB, 3PSB) demonstrate efficacy in copper corrosion inhibition .
Material Science
Benzotriazole derivatives with nitro or azido groups exhibit energetic properties comparable to TNT, suggesting applications in high-energy materials . The title compound’s phenylpropanoyl group may offer thermal stability advantages, though this requires further study.
Environmental Impact
The title compound’s higher lipophilicity (inferred from its structure) may necessitate environmental risk assessments to evaluate persistence and toxicity.
Critical Analysis of Structure-Activity Relationships
- Substituent Effects: The 3-phenylpropanoyl group introduces steric bulk and extended conjugation, which may improve binding to biological targets compared to smaller substituents (e.g., benzyl or chlorobenzoyl groups).
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) may alter the electron density of the benzotriazole ring, affecting reactivity and interaction with metals in corrosion inhibition .
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